

Compound of Interest

Compound Name: Ritlecitinib tosylate

Cat. No.: B12366228

For Researchers, Scientists, and Drug Development Professionals

The landscape of immunomodulatory therapeutics has been significantly reshaped by the advent of Janus kinase (JAK) inhibitors. These small molec

Mechanism of Action: A Spectrum of Selectivity

The therapeutic and safety profiles of JAK inhibitors are largely dictated by their selectivity for the four members of the JAK family: JAK1, JAK2, JAK3

The JAK-STAT pathway is a conserved signaling cascade essential for mediating cellular responses to numerous cytokines and growth factors. The p growth.^{[1][2]}

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Table 1: Comparative Kinase Selectivity (IC₅₀, nM)

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a s

Drug	JAK1 (
Ritlecitinib	>10,00
Tofacitinib	112
Baricitinib	5.9
Upadacitinib	43
Ruxolitinib	3.3
Abrocitinib	29
Deucravacitinib	>10,00
Fedratinib	35
Pacritinib	Inacti

Data compiled from multiple sources; IC₅₀ values can vary based on assay conditions.
[\[2\]](#)[\[3\]](#)[\[4\]](#)

Pharmacokinetic Profiles

The pharmacokinetic properties of JAK inhibitors, including their absorption, distribution, metabolism, and e

Table 2: Comparative Pharmacokinetic Parameters

Drug
Ritlecitinib
Tofacitinib
Baricitinib
Upadacitinib
Ruxolitinib
Abrocitinib
Deucravacitinib
Fedratinib
Pacritinib

(T_{max} = Time to maximum plasma concentration; N/A = Not Available)

Clinical Performance and Efficacy

The choice of a JAK inhibitor is heavily dependent on its proven efficacy within specific indications. The fo

Table 3: Summary of Key Clinical Trial Efficacy Data

Indication	Trial
Alopecia Areata	ALLEGR
BRAVE-AA1 & AA2	Barici
Atopic Dermatitis	JADE M
Measure Up 1 & 2 [5][15]	Upadac
Plaque Psoriasis	POETYN
OPT Pivotal 1 & 2 [1][16][11][15]	Tofaci
Myelofibrosis	COMFOR
JAKARTA	Fedrat
PERSIST-2	Pacrit

(SALT ≤20: ≤20% scalp hair loss; EASI-75: ≥75% improvement in Eczema Area and Severity Index; PASI-75: ≥75% i

Experimental Protocols: Determining Kinase Inhibition

The IC_{50} values presented in Table 1 are determined through in-vitro biochemical kinase assays. These assays :

Methodology: In-Vitro Biochemical Kinase Inhibition Assay

A common method to determine the potency of a kinase inhibitor is a time-resolved fluorescence resonance energy

- - Reagent Preparation:
 - Prepare a kinase reaction buffer (e.g., 50 mM HEPES, 10 mM $MgCl_2$, 1 mM EGTA, 0.01% Brij-35).
 - Serially dilute the test inhibitor (e.g., Ritlecitinib) in the reaction buffer with a small percentage of
 - Prepare a solution containing the recombinant target kinase (e.g., JAK3) and a fluorescently labeled subst
 - Prepare a solution of ATP at a concentration near its Michaelis-Menten constant (K_m) for the specific kina
-

Kinase Reaction:

- In a microplate, add the diluted inhibitor solutions.
- Initiate the reaction by adding the kinase/substrate mixture followed by the ATP solution.
- Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the kinase to phos

- **Detection:**

- Stop the kinase reaction by adding a solution containing EDTA, which chelates the Mg^{2+} necessary for kinas
- This stop solution also contains a terbium-labeled antibody that specifically binds to the phosphorylated
- Incubate for a second period (e.g., 30-60 minutes) to allow for antibody binding.

-

Data Acquisition and Analysis:

-

Read the plate using a TR-FRET-capable plate reader, which excites the terbium donor molecule and measures

-

The TR-FRET ratio (acceptor/donor emission) is calculated. This ratio is high when the substrate is phosph

-

Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal curve [2][17][22][23][14]

Safety and Tolerability

While effective, the systemic immunomodulation by JAK inhibitors is associated with a class-wide set of poten

Table 4: Common and Serious Adverse Events Associated with JAK Inhibit

Adverse Event Class
Serious Infections
Malignancy
Thrombosis
Hematologic Effects
Gastrointestinal
Lipid Elevations
Liver Enzyme Elevations

This table is not exhaustive. Clinicians and researchers should consult the full prescribing information for

Conclusion

The field of JAK inhibition is characterized by increasing diversity, allowing for more tailored therapeutic

The selection of an appropriate inhibitor for research or clinical development must weigh the specific cytokin

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